(R)-4-Isobutyloxazolidin-2-one

Description

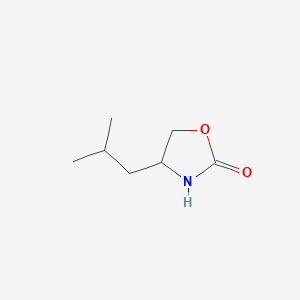

Structure

3D Structure

Properties

CAS No. |

161106-42-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-(2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

QQOAHLJDKWZJPD-UHFFFAOYSA-N |

SMILES |

CC(C)CC1COC(=O)N1 |

Isomeric SMILES |

CC(C)C[C@@H]1COC(=O)N1 |

Canonical SMILES |

CC(C)CC1COC(=O)N1 |

Synonyms |

(4R)-4-Isobutyl-2-oxazolidinone |

Origin of Product |

United States |

Foundational & Exploratory

(R)-4-Isobutyloxazolidin-2-one physical properties

An In-depth Technical Guide to the Physical Properties of (R)-4-Isobutyloxazolidin-2-one

Introduction

(R)-4-Isobutyloxazolidin-2-one, more systematically known as (R)-(+)-4-Isopropyl-2-oxazolidinone, is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid heterocyclic structure and defined stereocenter make it an invaluable tool for researchers, scientists, and drug development professionals. It allows for the diastereoselective formation of new stereocenters in a predictable and controlled manner, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] Understanding the physical properties of this compound is paramount for its effective handling, reaction optimization, purification, and storage. This guide provides a comprehensive overview of these properties, grounded in authoritative data and practical, field-proven methodologies.

Molecular Identity and Structure

A precise understanding of the molecule's structure and its various identifiers is the foundation of scientific integrity.

-

IUPAC Name: (4R)-4-(propan-2-yl)-1,3-oxazolidin-2-one[2]

-

Common Synonyms: (R)-4-Isobutyloxazolidin-2-one, (R)-(+)-4-Isopropyl-2-oxazolidinone[1][3]

-

CAS Number: 95530-58-8[3]

-

InChI Key: YBUPWRYTXGAWJX-YFKPBYRVSA-N[3]

-

Canonical SMILES: CC(C)[C@@H]1COC(=O)N1[3]

Caption: 2D structure of (R)-4-Isobutyloxazolidin-2-one.

Core Physical Properties

The following table summarizes the key physical characteristics of (R)-4-Isobutyloxazolidin-2-one, which are critical for its use in a laboratory or manufacturing setting.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][2][5] |

| Melting Point | 67 - 75 °C | [1][2][3][5] |

| Boiling Point | 291.1 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and DMSO. | [5][6][7] |

| Specific Optical Rotation ([α]²⁰/D) | +17° (c=6 in ethanol) | [3] |

| Purity (Assay) | ≥ 98% (GC/HPLC) | [1][8] |

Detailed Analysis of Key Properties

Melting Point: A Primary Indicator of Purity

The melting point is a fundamental property used to quickly assess the purity of a crystalline solid. For (R)-4-Isobutyloxazolidin-2-one, the reported range is generally between 70-73 °C.[3][5][9] A sharp, well-defined melting range within these values is indicative of high purity. Impurities typically depress and broaden the melting point range. The self-validating nature of this measurement is simple: a deviation from the established range warrants further purification or analysis.

Solubility: The Basis for Reaction and Purification

The solubility profile dictates the choice of solvents for setting up reactions, performing extractions, and executing crystallizations. (R)-4-Isobutyloxazolidin-2-one is poorly soluble in water but demonstrates good solubility in common polar organic solvents.[5]

-

Ethanol/Methanol: Excellent solubility, often used for purification by recrystallization and as a solvent for measuring optical rotation.[3][7]

-

DMSO: High solubility (up to 100 mg/mL), making it suitable for preparing concentrated stock solutions for biological screening or high-throughput experimentation.[6]

-

Chlorinated Solvents (e.g., Dichloromethane): Typically used in acylation reactions to attach the chiral auxiliary to a substrate.

-

Ethers (e.g., THF, Diethyl Ether): Commonly used in subsequent alkylation or aldol reactions where the lithiated N-acyl derivative is employed.

Specific Optical Rotation: The Signature of Chirality

As a chiral molecule, the most defining physical property of (R)-4-Isobutyloxazolidin-2-one is its ability to rotate plane-polarized light. The specific rotation is a standardized measure of this effect and is crucial for confirming the stereochemical identity and enantiomeric excess (e.e.) of the material.

The standard value is +17° when measured at 20°C using the sodium D-line (589 nm), with a concentration of 6 g per 100 mL in ethanol.[3] It is critical to note that enantiomers have equal but opposite rotations; the corresponding (S)-enantiomer has a specific rotation of -17° under identical conditions.[9][10][11] Furthermore, the specific rotation of this compound is known to be highly solvent-dependent, a phenomenon that must be accounted for when comparing experimental values to literature data.[12]

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, characteristic absorption band is expected around 1750-1780 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate. Another significant band appears in the 3200-3300 cm⁻¹ region, indicative of the N-H stretching vibration.[4][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH), as well as diastereotopic protons for the CH₂ of the oxazolidinone ring and a distinct signal for the CH group attached to the isopropyl substituent. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (around 159 ppm), the two carbons of the oxazolidinone ring, and the carbons of the isopropyl group.[13]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 129.16, along with characteristic fragmentation patterns.[4][13]

Experimental Protocols for Property Verification

To ensure trustworthiness, the following protocols describe self-validating methods for determining the most critical physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a reliable means to verify the purity of the material.

-

Preparation: Ensure the (R)-4-Isobutyloxazolidin-2-one sample is a fine, dry powder.

-

Loading: Tap the open end of a capillary tube into the sample, forcing a small amount of powder in. Invert the tube and tap gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (i.e., to ~55 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure sample should melt over a narrow range (≤ 2 °C) within the literature values.

Protocol 2: Determination of Specific Optical Rotation via Polarimetry

This workflow is essential for confirming the enantiomeric identity and purity of the chiral auxiliary.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. (R)-(+)-4-异丙基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-(+)-4-Isopropyl-2-oxazolidinone [webbook.nist.gov]

- 5. (4S)-(-)-4-Isopropyl-2-oxazolidinone, 98% | Fisher Scientific [fishersci.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (R)-4-Benzyl-2-oxazolidinone | 102029-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chempep.com [chempep.com]

- 9. (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 [sigmaaldrich.com]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 11. Specific_rotation [chemeurope.com]

- 12. researchgate.net [researchgate.net]

- 13. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemical Control Mechanism of (R)-4-Isobutyloxazolidin-2-one

Executive Summary

(R)-4-Isobutyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis, renowned for its ability to predictably and efficiently control the stereochemical outcome of reactions at prochiral centers. This guide provides an in-depth analysis of the core mechanism by which this molecule, a member of the Evans' oxazolidinone family, exerts its powerful stereodirecting influence. We will dissect the sequential process of N-acylation, diastereoselective enolate formation, sterically biased electrophilic attack, and auxiliary cleavage. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the experimental parameters and the structural features that ensure high diastereoselectivity in carbon-carbon bond-forming reactions.

Part 1: Foundational Principles of Evans Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter.[1] The auxiliary imparts its own chirality upon the substrate, leading to a diastereoselective transformation, after which it is removed and can often be recovered.[1][2]

The oxazolidinone auxiliaries, developed and popularized by David A. Evans, represent a highly successful and versatile class of such molecules.[1] (R)-4-Isobutyloxazolidin-2-one, derived from the readily available and inexpensive amino acid (R)-valine, is particularly effective. Its mechanism of control hinges on a rigid molecular framework and significant steric hindrance provided by the C4-isobutyl group.

The overall workflow is a four-stage process designed for maximal stereocontrol:

Part 2: The Core Mechanism of Stereocontrol

The efficacy of (R)-4-Isobutyloxazolidin-2-one lies in its ability to force a reaction to proceed through a single, low-energy transition state. This is achieved through a sequence of carefully controlled steps.

Step 1: N-Acylation of the Auxiliary

The first step involves attaching a prochiral acyl group to the nitrogen of the oxazolidinone. This is typically achieved by deprotonating the auxiliary with a strong base (e.g., n-BuLi) followed by quenching with an acyl chloride or anhydride.[3] This reaction transforms the prochiral substrate into a chiral N-acyloxazolidinone, setting the stage for the key stereodetermining step.

-

Dissolve (R)-4-Isobutyloxazolidin-2-one (1.0 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 equiv.) dropwise, and stir the resulting solution for 30 minutes.

-

Add propionyl chloride (1.1 equiv.) dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform a standard aqueous workup and purify the product by column chromatography.

Step 2: Diastereoselective Enolate Formation

This is the most critical step for establishing stereocontrol. The N-acyloxazolidinone is treated with a base to form a chiral enolate. The choice of base and conditions is paramount for achieving high selectivity. For alkylations, lithium bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are common. For aldol reactions, boron triflate (Bu₂BOTf) in the presence of a hindered amine base is often used.[2][4][5]

The key to the mechanism is the formation of a rigid, chelated (Z)-enolate .[6]

-

Chelation: The metal cation (e.g., Li⁺ or Bu₂B⁺) is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.

-

Conformational Lock: This chelation locks the molecule into a planar, six-membered ring-like structure. To minimize dipole-dipole repulsion between the two carbonyl groups, they orient themselves in an anti-parallel fashion.[1][4]

-

Steric Influence: The bulky isobutyl group at the C4 position sterically shields the top (Re) face of the enolate. This forces the enolate geometry to be exclusively the (Z)-isomer to avoid steric clash, and it dictates the trajectory of the incoming electrophile.

Step 3: Diastereoselective Electrophilic Attack

With the top face of the enolate effectively blocked by the isobutyl group, the incoming electrophile (E⁺) can only approach from the less hindered bottom (Si) face.[6][7] This facial bias is the ultimate source of the reaction's high diastereoselectivity. The reaction proceeds through a well-defined, chair-like transition state to minimize steric interactions.[8][9][10]

For aldol reactions, this is often described by the Zimmerman-Traxler model, where the aldehyde and enolate form a six-membered, chair-like transition state with the metal at its core.[11] The substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, leading to a predictable syn-aldol product.

The result is the formation of a new stereocenter with a predictable relative and absolute configuration. Diastereomeric ratios (d.r.) often exceed 99:1, showcasing the exceptional level of control.

| Electrophile (R-X) | Product (R) | Typical Diastereomeric Ratio (d.r.) |

| Benzyl bromide (BnBr) | Benzyl | >99:1 |

| Allyl iodide (CH₂=CHCH₂I) | Allyl | >98:2 |

| Methyl iodide (MeI) | Methyl | >95:5 |

| Propionaldehyde | 1-Hydroxypropyl (syn) | >99:1 |

| Benzaldehyde | Hydroxy(phenyl)methyl (syn) | >98:2 |

| Table 1: Representative diastereoselectivities achieved using (R)-4-isobutyloxazolidin-2-one. |

Step 4: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to unmask the desired functional group in high enantiomeric purity.[2] The robust nature of the oxazolidinone ring allows for a variety of cleavage conditions, which can be tailored to produce carboxylic acids, alcohols, aldehydes, or amides. This versatility is a key advantage of the Evans methodology.

-

To Carboxylic Acid: Saponification using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and effective method.[12][13][14] The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl.[15]

-

To Primary Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to yield the corresponding primary alcohol.

-

To Aldehyde: Mild reduction followed by oxidation (e.g., Weinreb amide formation followed by DIBAL-H reduction) can yield the aldehyde.

-

To Amide: Aminolysis can be used to generate amides.

-

Dissolve the N-acyl oxazolidinone product (1.0 equiv.) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv.).

-

Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2-3 with HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid. The water-soluble auxiliary can be recovered from the aqueous phase.

It is important to note that the LiOH/H₂O₂ method can generate oxygen gas, which poses a safety risk on a large scale.[12][13][14] Careful control of reagent addition and temperature is necessary for process safety.

Part 3: Conclusion

The (R)-4-Isobutyloxazolidin-2-one auxiliary provides a powerful and reliable method for asymmetric synthesis. Its mechanism of action is a textbook example of substrate-controlled stereoselection, relying on fundamental principles of chelation, conformational rigidity, and steric hindrance. By forcing the reaction through a single, highly organized transition state, it consistently delivers products with exceptional levels of stereochemical purity. The combination of high diastereoselectivity, predictable outcomes, and the versatility of auxiliary cleavage ensures its continued prominence in the fields of total synthesis and pharmaceutical development.

References

-

McQuade, D. T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

-

Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

-

American Chemical Society. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog. [Link]

-

Sadasivan, C., & Mathew, S. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]

-

Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. [Link]

-

Kim, J., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

-

Sadasivan, C., & Mathew, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Sadasivan, C., & Mathew, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]

-

Larrow, J. F., & Rovis, T. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry. [Link]

-

Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Zhang, Y., & Zakarian, A. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC, NIH. [Link]

-

ResearchGate. (n.d.). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. ResearchGate. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. acs.figshare.com [acs.figshare.com]

- 15. UQ eSpace [espace.library.uq.edu.au]

A Comprehensive Technical Guide to the Synthesis of (R)-4-Isobutyloxazolidin-2-one from (R)-Valinol

Abstract

(R)-4-Isobutyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, is an indispensable tool in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds critical to the development of enantiomerically pure pharmaceuticals and complex natural products.[1][2][3] This guide provides a detailed, field-proven methodology for the synthesis of this chiral auxiliary from its readily accessible and cost-effective precursor, (R)-valinol. We will delve into the mechanistic underpinnings of the cyclization reaction, present a robust, step-by-step experimental protocol, and offer insights into process optimization and product validation. This document is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer, necessitating synthetic strategies that can selectively produce one stereoisomer over the other. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction.[1][3] The auxiliary creates a chiral environment, leading to a diastereoselective transformation. Upon completion, the auxiliary is cleaved from the product, ideally in high yield, allowing for its recovery and reuse.

Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by David A. Evans.[2][4] Specifically, (R)-4-Isobutyloxazolidin-2-one, derived from the natural amino acid (S)-valine, offers exceptional levels of stereocontrol in a variety of transformations, including aldol additions, alkylations, and acylations, due to the effective shielding of one face of the enolate by the bulky isobutyl group.[4][5] This guide provides a comprehensive protocol for its preparation from (R)-valinol, the reduced form of (R)-valine.

Theoretical Framework and Mechanistic Insights

The synthesis of (R)-4-Isobutyloxazolidin-2-one is a cyclization reaction that transforms a 1,2-amino alcohol, (R)-valinol, into a stable five-membered cyclic carbamate.[6] This transformation requires a carbonylating agent to provide the C2 carbonyl group of the oxazolidinone ring.

The Choice of Carbonylating Agent: A Safety and Efficacy Perspective

Historically, highly toxic and hazardous reagents such as phosgene were employed for this type of transformation.[7][8] However, contemporary synthetic chemistry prioritizes safer and more environmentally benign alternatives. Several effective reagents are now commonly used:

-

Diethyl Carbonate: An inexpensive, relatively low-toxicity liquid that reacts with the amino alcohol at elevated temperatures. The reaction is an equilibrium process that can be driven to completion by the removal of the ethanol byproduct via distillation.[9] This method is robust, scalable, and a focus of our detailed protocol.

-

N,N'-Carbonyldiimidazole (CDI): A solid reagent that acts as a phosgene equivalent without the associated handling risks.[10] It reacts readily with alcohols and amines, and the imidazole byproduct can be easily removed during aqueous work-up.[10][11]

-

Di-tert-butyl dicarbonate (Boc Anhydride): Widely known as a protecting group reagent, it can also serve as a carbonyl source for oxazolidinone formation from amino alcohols.[12][13]

-

Carbon Dioxide: A green and atom-economical C1 source, though its use typically requires high pressures or specialized catalytic systems to achieve efficient cyclization.[14][15]

Reaction Mechanism

The cyclization using diethyl carbonate proceeds via a two-step nucleophilic substitution pathway. The stereochemical integrity of the chiral center at C4 is maintained throughout the process.

-

Initial N-Acylation: The more nucleophilic amine group of (R)-valinol attacks one of the electrophilic carbonyl carbons of diethyl carbonate. This results in the displacement of an ethoxide ion and the formation of an intermediate ethyl carbamate.

-

Intramolecular Cyclization: Under basic conditions (facilitated by a catalyst like K₂CO₃) and with thermal promotion, the hydroxyl group is deprotonated, becoming a more potent nucleophile. It then performs an intramolecular attack on the carbamate carbonyl carbon.

-

Ring Closure: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a second molecule of ethoxide and forming the stable, five-membered oxazolidinone ring. The continuous removal of ethanol via distillation shifts the reaction equilibrium towards the product, ensuring a high conversion rate.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure utilizing diethyl carbonate, valued for its reliability and scalability.[9]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |

| (R)-Valinol | 103.16 | 28.5 g | 276 | 1.0 | Commercially available, colorless oil. |

| Diethyl Carbonate | 118.13 | 36.8 mL | 304 | 1.1 | Reagent grade, liquid. |

| Potassium Carbonate | 138.21 | 3.87 g | 28 | 0.1 | Anhydrous, powdered. |

| Diethyl Ether | 74.12 | ~800 mL | - | - | For work-up. |

| Celite® | - | - | - | - | Filter aid. |

| Sodium Sulfate | 142.04 | - | - | - | Anhydrous, for drying. |

Step-by-Step Synthesis Workflow

The overall experimental workflow is depicted below.

Caption: Experimental workflow for the synthesis of (R)-4-Isobutyloxazolidin-2-one.

-

Apparatus Setup: Equip a 100-mL round-bottom flask with a Teflon-coated magnetic stir bar, a 10-cm Vigreux column, and a distillation head with a condenser and receiving flask. This setup allows for efficient fractional distillation of the ethanol byproduct.

-

Charging Reactants: To the flask, add (R)-valinol (28.5 g, 276 mmol), diethyl carbonate (36.8 mL, 304 mmol), and anhydrous potassium carbonate (3.87 g, 28 mmol).[9]

-

Reaction and Distillation: Immerse the flask in an oil bath and heat to 135 °C. Stir the mixture vigorously. Ethanol will begin to distill. Continue heating for approximately 5 hours, or until ethanol distillation ceases (approx. 32 mL collected), indicating the reaction is complete.[9]

-

Isolation: Allow the reaction mixture to cool to room temperature. The resulting mixture may be a solid or a viscous oil. Dissolve the crude material in 800 mL of diethyl ether.

-

Catalyst Removal: Filter the ethereal solution through a short pad of Celite® to remove the insoluble potassium carbonate.[9] Wash the filter cake with additional diethyl ether to ensure complete transfer.

-

Concentration: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude (R)-4-Isobutyloxazolidin-2-one as a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using an eluent such as 3:1 hexane/ethyl acetate to afford the product as a white solid.[14]

-

Drying and Yield: Dry the purified solid under vacuum. The expected yield is typically high, in the range of 80-90%.

Chemical Transformation and Characterization

The synthesis converts the amino alcohol into a cyclic carbamate, as illustrated below.

Caption: Overall reaction scheme for the synthesis.

Expected Characterization Data:

-

Appearance: White crystalline solid.

-

Melting Point: 71-73 °C.

-

¹H NMR (CDCl₃): Consistent with the structure, showing characteristic peaks for the isobutyl group, the methine proton at C4, the diastereotopic methylene protons at C5, and the N-H proton.

-

Specific Rotation [α]D: A positive value, confirming the retention of the (R) stereochemistry.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling: Diethyl carbonate is flammable; avoid open flames and ensure adequate ventilation. (R)-Valinol can cause skin and eye irritation. Handle all chemicals in a fume hood.

-

Reaction Conditions: The reaction is run at a high temperature. Use a properly secured heating mantle and oil bath and monitor the temperature carefully.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and residues should be collected in designated waste containers.

Conclusion

The synthesis of (R)-4-Isobutyloxazolidin-2-one from (R)-valinol via cyclization with diethyl carbonate is a highly efficient, scalable, and reliable method for producing a key chiral auxiliary. The procedure leverages the principle of Le Chatelier by removing the ethanol byproduct to drive the reaction to completion, resulting in excellent yields. By following this detailed guide, researchers and drug development professionals can confidently prepare this invaluable tool for asymmetric synthesis, paving the way for the efficient and stereoselective construction of complex chiral molecules.

References

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

Flores-López, B., et al. (2022). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

-

Singh, R., et al. (2017). Current Updates on Oxazolidinone and Its Significance. ScientificWorldJournal. [Link]

-

Hearn, B. R., et al. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

University of Michigan. Evans' oxazolidinone enolates. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

ResearchGate. Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. [Link]

-

Semantic Scholar. An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. [Link]

-

Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. [Link]

-

Der Pharma Chemica. A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]

-

University of York. Asymmetric Synthesis. [Link]

-

Organic Syntheses. (4s)-isopropyl-3-propionyl-2-oxazolidinone. [Link]

-

National Center for Biotechnology Information. Easy Access to Evans' Oxazolidinones. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

ResearchGate. Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. [Link]

-

ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. york.ac.uk [york.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 14. (R)-(+)-4-Isopropyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 15. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-4-Isobutyloxazolidin-2-one

Introduction: The Role and Importance of (R)-4-Isobutyloxazolidin-2-one

In the field of asymmetric synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomers can exhibit dramatically different physiological effects.[1][2] Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[2][3] Among the most reliable and widely utilized of these are the oxazolidinone auxiliaries, popularized by David A. Evans.

(R)-4-Isobutyloxazolidin-2-one, a prominent member of the Evans auxiliary family, is derived from the natural amino acid (R)-valine. Its rigid heterocyclic structure and the sterically demanding isobutyl group at the C4 position create a well-defined chiral environment. This environment effectively shields one face of the enolate derived from an N-acylated auxiliary, compelling electrophiles to approach from the less hindered face. This mechanism allows for highly diastereoselective alkylation, aldol, and Michael addition reactions.[1]

Given its critical role in controlling stereochemistry, verifying the identity, structural integrity, and purity of (R)-4-Isobutyloxazolidin-2-one is a non-negotiable prerequisite for its use in any synthetic campaign. Spectroscopic methods, namely Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstone of this validation process. This guide provides an in-depth analysis of the characteristic spectroscopic data for this chiral auxiliary and outlines the robust protocols for their acquisition.

Workflow for Structural Verification

The logical process for confirming the structure of a sample purported to be (R)-4-Isobutyloxazolidin-2-one is a self-validating system. It begins with preliminary analysis by IR spectroscopy to confirm the presence of key functional groups, followed by detailed ¹H and ¹³C NMR spectroscopy to elucidate the precise molecular structure and stereochemistry.

Caption: Workflow for verifying the structure of (R)-4-Isobutyloxazolidin-2-one.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For (R)-4-Isobutyloxazolidin-2-one, the key vibrational modes are associated with the carbamate functionality.

Expected IR Absorption Bands

The spectrum is dominated by a very strong carbonyl (C=O) stretch and a prominent N-H stretch from the carbamate group. The presence and position of these bands are primary indicators of the correct molecular framework.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3280 | Strong, Broad |

| C-H (sp³) | Stretch | 2870-2960 | Medium-Strong |

| C=O (Carbamate) | Stretch | ~1740 | Very Strong |

| N-H | Bend | ~1530 | Medium |

| C-O | Stretch | ~1220 | Strong |

Data compiled from typical values for oxazolidinone systems.

The causality behind these absorptions is clear: the C=O bond in the five-membered ring is highly polarized, leading to a strong absorption dipole and thus a very intense peak. The N-H stretch appears as a relatively broad signal due to hydrogen bonding in the solid state.

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.[4]

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric interference (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid (R)-4-Isobutyloxazolidin-2-one sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal and press arm after analysis.

This protocol is self-validating as a clean, flat baseline after the background scan confirms the instrument is ready, and the characteristic strong peaks serve as an internal check for the presence of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive structural information, detailing the connectivity and chemical environment of each hydrogen and carbon atom in the molecule.[5][6]

¹H NMR Spectrum Analysis

The proton NMR spectrum allows for the complete assignment of the hydrogen framework. The analysis relies on three key pieces of information: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-N | ~6.0-6.5 | Broad Singlet | 1H | The N-H proton is typically broad and downfield. |

| H-5 (CH₂) | 4.45 - 4.55 | dd | 1H | Diastereotopic proton, coupled to H-5' and H-4. |

| H-5' (CH₂) | 4.15 - 4.25 | t | 1H | Diastereotopic proton, coupled to H-5 and H-4. |

| H-4 (CH) | 3.85 - 3.95 | m | 1H | Chiral center, coupled to H-5, H-5', and the isobutyl CH. |

| H-1' (Isobutyl CH) | 1.80 - 1.90 | m | 1H | Coupled to the two methyl groups and H-4. |

| H-2' (Isobutyl CH₃) | 0.95 - 1.05 | d | 6H | Two equivalent methyl groups coupled to H-1'. |

Note: Data is typically acquired in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Field-Proven Insights: The two protons on C5 are diastereotopic due to the adjacent C4 stereocenter. This means they are in chemically non-equivalent environments and thus have different chemical shifts and couple to each other, resulting in distinct multiplets (a doublet of doublets and a triplet are common). This diastereotopicity is a hallmark of the rigid chiral structure.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | ~159-160 | The carbamate carbonyl is significantly deshielded.[7] |

| C-5 (CH₂) | ~69-70 | Methylene carbon attached to the ring oxygen.[8] |

| C-4 (CH) | ~62-63 | Chiral methine carbon attached to nitrogen and the isobutyl group. |

| C-1' (Isobutyl CH) | ~32-33 | Isobutyl methine carbon. |

| C-2' (Isobutyl CH₃) | ~18-19 | The two equivalent methyl carbons of the isobutyl group. |

Note: Data is typically acquired in CDCl₃. Chemical shifts are approximate.

The chemical shift of the carbonyl carbon (C-2) is highly characteristic and serves as a key identifier for the oxazolidinone ring system.[9]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of the (R)-4-Isobutyloxazolidin-2-one sample.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice as it dissolves many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spinner turbine and adjust its depth using the sample gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

-

Instrument Tuning: The instrument should be tuned and locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) are required to obtain a quality spectrum.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to its known value. Integrate the ¹H NMR signals.

This protocol is self-validating through the use of a deuterated solvent for the lock signal and an internal reference (residual solvent peak) for calibration, ensuring the accuracy and comparability of the data.[6][11]

Conclusion

The combination of IR and NMR spectroscopy provides a comprehensive and definitive characterization of (R)-4-Isobutyloxazolidin-2-one. The IR spectrum rapidly confirms the presence of the core carbamate functional group, while ¹H and ¹³C NMR spectra provide an unambiguous map of the molecule's atomic connectivity and stereochemical environment. By following the detailed protocols and understanding the causal relationships behind the spectroscopic data presented in this guide, researchers, scientists, and drug development professionals can confidently verify the quality of this essential chiral auxiliary, ensuring the integrity and success of their asymmetric syntheses.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química. [Link]

-

Asymmetric Synthesis. University of York. [Link]

-

Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

-

Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. [Link]

-

Sample preparation for FT-IR. University of the West Indies at Mona. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Houston. [Link]

-

Fourier Transform Infrared Spectroscopy. Missouri S&T. [Link]

-

Protocol for determining protein dynamics using FT-IR spectroscopy. PMC - NIH. [Link]

-

The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Nottingham. [Link]

-

EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. [Link]

-

NMR Spectroscopy. MSU Chemistry. [Link]

-

(4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one. PubChem. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13-C NMR Chemical Shift Table. University of Puget Sound. [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. mse.washington.edu [mse.washington.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chiroptical Properties of (R)-4-isopropyloxazolidin-2-one

Foreword: The Language of Chirality

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, chiral auxiliaries are the master architects. Among these, (R)-4-isopropyloxazolidin-2-one stands out as a robust and reliable tool, pivotal in constructing enantiomerically pure compounds for pharmaceuticals and agrochemicals.[1] Its efficacy, however, is fundamentally tied to its own stereochemical integrity. Understanding and verifying this integrity requires a deep dive into its chiroptical properties—the unique ways in which this chiral molecule interacts with polarized light. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of these properties, moving beyond mere data points to explain the causality behind the measurements and the logic of the experimental design.

The Molecular Profile of a Chiral Workhorse

(R)-4-isopropyloxazolidin-2-one, derived from the naturally occurring amino acid (R)-valine, is a cornerstone of the Evans class of chiral auxiliaries.[2][3] Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl group at the C4 position make it invaluable for controlling the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions.[4]

Before delving into its interaction with light, we must first appreciate its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1][5] |

| Appearance | White crystalline powder | [1][6] |

| Melting Point | 70-72 °C | [5][6] |

| CAS Number | 95530-58-8 | [1][5] |

| Optical Purity | Typically ≥99% ee (GLC) | [5] |

The molecule's chirality originates from the stereocenter at the C4 position, which dictates its interaction with plane-polarized and circularly polarized light.

Optical Rotation: The Primary Indicator of Chirality

Optical rotation is the macroscopic manifestation of a molecule's chirality, observed as the rotation of plane-polarized light.[7] This measurement, performed with a polarimeter, serves as the first and most fundamental check of enantiomeric identity and purity.[8][9][10]

Principle of Measurement

A polarimeter passes linearly polarized light through a sample.[7] If the sample contains a chiral molecule, the plane of polarization will be rotated.[7] The direction and magnitude of this rotation are characteristic of the molecule, its concentration, the path length of the light, temperature, and the solvent used.[9][10] The standardized value, known as specific rotation [α], allows for comparison across different experimental conditions.[8]

Specific Rotation of (R)-4-isopropyloxazolidin-2-one

A critical insight from field experience is the profound impact of the solvent on the measured rotation of oxazolidinones. For (R)-4-isopropyloxazolidin-2-one, the rotation is dextrorotatory (+), meaning it rotates light to the right (clockwise).[7]

| Enantiomer | Specific Rotation [α]²⁰/D | Conditions |

| (R)-4-isopropyloxazolidin-2-one | +17° (± 2°) | c = 6 in ethanol |

| (S)-4-isopropyloxazolidin-2-one | -18° | c = 6 in ethanol |

| (S)-4-isopropyloxazolidin-2-one | +15.5° | c = 5.2 in chloroform |

Data sourced from Sigma-Aldrich[5] and a study on its solvent-dependent properties.[3]

The reversal of the sign of rotation for the (S)-enantiomer in different solvents highlights a crucial point: the "(+)" or "(-)" designation is an experimental property and not directly correlated with the (R) or (S) absolute configuration without a defined context.[3] This solvent dependency arises from differing solute-solvent interactions (e.g., hydrogen bonding) that can alter the average conformation of the molecule in solution, thereby influencing its interaction with light.

Circular Dichroism: A Deeper Look into Molecular Asymmetry

While optical rotation provides a single value, Circular Dichroism (CD) spectroscopy provides a full spectrum, offering richer, more structurally informative data.[11] CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11][12] This phenomenon, known as the Cotton effect, occurs in the vicinity of a chromophore (a light-absorbing group).[13]

In (R)-4-isopropyloxazolidin-2-one, the key chromophore is the carbonyl group (C=O) of the carbamate moiety. The CD spectrum in the far-UV region (typically 190-250 nm) is exquisitely sensitive to the chiral environment surrounding this carbonyl group, providing a unique spectral fingerprint of the molecule's absolute configuration.[12][14]

Vibrational Circular Dichroism (VCD)

For an unambiguous determination of absolute configuration, Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique.[15][16] VCD extends the principles of CD into the infrared range, measuring the differential absorption of polarized IR light by a molecule's vibrational modes.[17][18]

Every vibration in a chiral molecule has a corresponding VCD signal, creating a complex and highly characteristic spectrum.[15] The true power of VCD is realized when experimental spectra are compared with spectra predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory).[15][17] A strong match between the experimental and calculated spectra for a given enantiomer allows for the unequivocal assignment of its absolute configuration.[16]

Caption: Workflow for absolute configuration determination using VCD spectroscopy and DFT calculations.

Self-Validating Experimental Protocols

The trustworthiness of chiroptical data hinges on meticulous experimental protocol. The following sections detail the methodologies as self-validating systems, where checks and balances are integrated to ensure data integrity.

Protocol 1: Measurement of Specific Optical Rotation

This protocol is designed to provide an accurate, reproducible specific rotation value.

-

System Suitability:

-

Calibrate the polarimeter using a certified quartz plate or a standard solution (e.g., sucrose) as per instrument guidelines. Ensure the reading is within the specified tolerance. This validates the instrument's performance.

-

-

Sample Preparation (The Critical Step):

-

Accurately weigh approximately 600 mg of (R)-4-isopropyloxazolidin-2-one. The precision here is paramount, as concentration is a linear factor in the specific rotation equation.[8]

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the sample in absolute ethanol and fill to the mark. Ensure complete dissolution and thermal equilibration to 20°C before final volume adjustment. The choice of a high-purity solvent is crucial to avoid interfering chiral contaminants.

-

This creates a solution with a precise concentration (c) of ~0.6 g/mL, or 60 g/100 mL.

-

-

Measurement Procedure:

-

Blanking: Fill the polarimeter cell (path length, l = 1 dm) with absolute ethanol from the same stock used for sample preparation.[19] Record the blank reading. This corrects for any minor optical activity of the solvent or birefringence from the cell walls.

-

Cell Integrity: Ensure the cell is clean, dry, and free of air bubbles when filling.[19] Air bubbles cause light scattering and lead to erroneous readings.

-

Sample Measurement: Rinse and fill the cell with the sample solution. Place it in the polarimeter, ensuring the temperature is stabilized at 20°C.

-

Record at least five readings and calculate the average observed rotation (α). A stable reading validates that the sample is fully dissolved and thermally equilibrated.

-

-

Data Analysis & Calculation:

-

Calculate the specific rotation using the standard formula[10]: [α]Tλ = (100 × α) / (l × c')

-

Where:

-

α = observed rotation in degrees (average sample reading - blank reading)

-

l = path length in decimeters (dm)

-

c' = concentration in g/100 mL

-

-

-

Protocol 2: Acquiring a Circular Dichroism Spectrum

This protocol ensures a high-quality CD spectrum free from artifacts.

-

Instrument Preparation:

-

Turn on the CD spectrometer and the xenon lamp, allowing at least 30 minutes for stabilization.

-

Begin purging the instrument with high-purity nitrogen gas at a flow rate sufficient to displace oxygen (e.g., >5 L/min). This is a critical self-validating step , as oxygen absorbs strongly below 200 nm, and the ozone created by the lamp can damage optics and interfere with the signal.

-

-

Sample Preparation:

-

Solvent Selection: Use a UV-grade, non-chiral solvent that is transparent in the far-UV region. Acetonitrile or hexafluoroisopropanol are excellent choices.

-

Concentration & Path Length: Prepare a solution with a concentration of approximately 0.1 mg/mL. The goal is to keep the total absorbance of the sample (including the solvent in the cuvette) below 1.0 for optimal signal-to-noise.[20]

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) for far-UV measurements to minimize solvent absorbance.[12][21]

-

-

Data Acquisition:

-

Baseline Spectrum: Acquire a baseline spectrum of the solvent in the same cuvette that will be used for the sample.[22] This spectrum will be subtracted from the sample spectrum to correct for any instrumental drift or solvent/cuvette absorbance.

-

Sample Spectrum: Acquire the spectrum of the (R)-4-isopropyloxazolidin-2-one solution.

-

Acquisition Parameters:

-

Wavelength Range: 260 nm down to 190 nm.

-

Scan Speed: 50 nm/min.

-

Bandwidth: 1.0 nm.

-

Data Pitch: 0.5 nm.

-

Accumulations: 3-5 scans. Averaging multiple scans improves the signal-to-noise ratio.

-

-

-

Data Processing:

-

Subtract the baseline spectrum from the raw sample spectrum.

-

Convert the resulting CD signal (typically in millidegrees, mdeg) to molar ellipticity ([θ]), a standardized unit, using the formula: [θ] = (θobs × MW) / (10 × c × l')

-

Where:

-

θobs = observed ellipticity in degrees

-

MW = molecular weight (129.16 g/mol )

-

c = concentration in g/mL

-

l' = path length in cm

-

-

-

Caption: Relationship between molecular chirality and its corresponding observable properties.

Conclusion: An Indispensable Toolset for Asymmetric Synthesis

The chiroptical properties of (R)-4-isopropyloxazolidin-2-one are more than just physical constants; they are the essential metrics that validate its utility as a chiral auxiliary. A simple optical rotation measurement provides a rapid, first-pass verification of enantiomeric identity, while advanced techniques like CD and VCD spectroscopy offer an indelible fingerprint of its absolute configuration. For the researcher in drug development, mastering the principles and protocols outlined in this guide is fundamental to ensuring the stereochemical integrity of synthetic pathways, ultimately leading to the production of safe and effective enantiopure pharmaceuticals.

References

-

Creative Biostructure. (n.d.). Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. Retrieved from [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Available at: [Link]

-

Chemistry LibreTexts. (2024, May 26). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from [Link]

-

Bio-protocol. (n.d.). Circular dichroism experiments. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

University of Colorado Anschutz Medical Campus. (2008, August). Circular Dichroism Procedure. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Optical Rotation – Specific Rotation Measurement Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

-

Crimmins, M. T., et al. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic letters, 14(23), 5948–5951. Available at: [Link]

-

ResearchGate. (2025, August 7). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

-

Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

-

Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]

-

Tohoku University Repository. (2026, January 1). Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment. Retrieved from [Link]

-

Kaminský, J., et al. (2021). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. Retrieved from [Link]

-

University of Oklahoma Health Sciences Center. (n.d.). Circular Dichroism Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-4-Isopropyl-2-oxazolidinon 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Optical rotation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. Circular dichroism - Wikipedia [en.wikipedia.org]

- 12. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 13. jascoinc.com [jascoinc.com]

- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 16. hindsinstruments.com [hindsinstruments.com]

- 17. jascoinc.com [jascoinc.com]

- 18. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 19. rudolphresearch.com [rudolphresearch.com]

- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. chem.libretexts.org [chem.libretexts.org]

Solubility Characteristics of (R)-4-Isobutyloxazolidin-2-one: A Guide for Synthetic Applications

An In-depth Technical Guide

Executive Summary

(R)-4-Isobutyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis, prized for its ability to direct stereoselective transformations. However, its effective use in reaction engineering, process scale-up, and purification is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility principles of this auxiliary, synthesizes available data from related structures, and presents a definitive protocol for its experimental determination. We aim to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to optimize its application, ensuring reproducibility and efficiency in the laboratory and beyond.

Molecular Architecture and Its Influence on Solubility

The solubility behavior of (R)-4-Isobutyloxazolidin-2-one is a direct consequence of its distinct molecular features. Understanding this structure-property relationship is the first step toward rational solvent selection.

-

Polar Core: The molecule contains a highly polar oxazolidinone ring, which includes a carbamate functional group (-OCONH-). This region possesses a significant dipole moment. The nitrogen atom bears a proton, making it a hydrogen bond donor , while the two oxygen atoms are potent hydrogen bond acceptors .

-

Nonpolar Appendage: The (R)-configured stereocenter at the C4 position is attached to a nonpolar isobutyl group. This hydrocarbon tail imparts lipophilicity to the molecule.

This dualistic nature—a polar, hydrogen-bonding core and a nonpolar, sterically bulky side chain—dictates that its solubility will be highly dependent on the solvent's ability to interact favorably with one or both of these regions.

Caption: Molecular structure highlighting key functional domains.

Predicted Solubility Profile in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of (R)-4-Isobutyloxazolidin-2-one

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, CH₂Cl₂ | High | These solvents can act as hydrogen bond acceptors for the N-H group and engage in strong dipole-dipole interactions with the polar oxazolidinone ring, leading to effective solvation. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents are both H-bond donors and acceptors. While they interact strongly with the polar core, the energetic cost of disrupting the solvent's own H-bond network can slightly lower solubility compared to aprotic polar solvents. |

| Nonpolar | Hexanes, Toluene | Low to Sparingly Soluble | These solvents lack the polarity and H-bonding capability to effectively solvate the polar core. Solvation relies solely on weaker van der Waals interactions with the isobutyl group. |

| Special Case | Water | Slightly Soluble | Despite its high polarity, water's extensive hydrogen-bonding network is only moderately disrupted by the nonpolar isobutyl group, limiting solubility.[4] |

The following diagram illustrates the primary intermolecular forces at play with representative solvents.

Caption: Dominant intermolecular forces with different solvent classes.

Authoritative Protocol: Experimental Determination of Solubility

In the absence of published data, direct experimental measurement is the most reliable path forward. The isothermal equilibrium method is the gold standard for determining the solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

A slurry of the solute in the chosen solvent is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solid. The saturated supernatant is then carefully sampled and its concentration is determined analytically.

Step-by-Step Methodology

-

Preparation:

-

Ensure the (R)-4-Isobutyloxazolidin-2-one is of high purity (>99%), as impurities can significantly affect solubility. Dry the solid in a vacuum oven to remove residual moisture.

-

Use anhydrous, high-purity solvents to prevent co-solvency effects.

-

-

Equilibration:

-

Add an excess of the solid solute to a known volume or mass of the solvent in a sealed vessel (e.g., a screw-cap vial with a PTFE-lined septum). The presence of undissolved solid throughout the experiment is critical.

-

Place the vessel in a thermostatically controlled environment (e.g., an incubator shaker, heating block, or oil bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry vigorously (e.g., via magnetic stirring or orbital shaking) to maximize the surface area for dissolution.

-

Causality: Continuous agitation is necessary to overcome mass transfer limitations at the solid-liquid interface, ensuring the system reaches true thermodynamic equilibrium faster. The industry standard for small molecules is typically 24-72 hours, though equilibrium may be reached sooner.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle for at least 2 hours, maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) glass syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Causality: Using a pre-heated syringe and filtering quickly prevents premature crystallization of the solute due to temperature drops, which would lead to an underestimation of solubility.

-

Accurately weigh the filtered sample into a pre-weighed vial.

-

Remove the solvent under reduced pressure or by gentle nitrogen stream until a constant weight of the dry, dissolved solid is achieved.

-

Calculate the solubility as grams of solute per 100 g of solvent (or convert to other units like g/L or mol/L based on measured masses and solvent density).

-

-

Validation:

-

Repeat the measurement at a longer time point (e.g., 48 hours vs. 24 hours). If the solubility values are consistent, it confirms that equilibrium was reached.

-

Experimental Workflow Diagram

Caption: Isothermal equilibrium method for solubility determination.

Practical Applications in Synthesis and Purification

Solvent Selection for Reactions

For reactions involving acylation of the auxiliary or subsequent alkylation, the ideal solvent must dissolve all reactants and reagents at the reaction temperature (often ranging from -78 °C to room temperature).

-

Tetrahydrofuran (THF): Its high dissolving power for the auxiliary and its N-acylated derivatives, combined with its low freezing point, makes it a ubiquitous choice for reactions involving strong bases like LDA or NaHMDS at low temperatures.

-

Dichloromethane (DCM): An excellent solvent for reactions run near room temperature, offering high solubility for the auxiliary and many organic electrophiles.

Solvent Strategy for Recrystallization

Recrystallization is the primary method for purifying the auxiliary. The key is to identify a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5][6] A two-solvent system is often most effective.[7][8]

-

Example Protocol (Hexane/Acetone): As suggested by literature for a related analogue, a hexane/acetone mixture is effective.[1]

-

Dissolve the crude (R)-4-Isobutyloxazolidin-2-one in a minimal amount of hot acetone (the "good" solvent).

-

While the solution is still hot, slowly add hexanes (the "poor" solvent) dropwise until a persistent cloudiness appears.

-

Add a drop or two of hot acetone to redissolve the precipitate, resulting in a saturated solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Conclusion

While a definitive public database for the solubility of (R)-4-Isobutyloxazolidin-2-one remains to be compiled, a strong predictive understanding can be achieved by analyzing its molecular structure. Its amphiphilic character—a polar carbamate core and a nonpolar isobutyl group—results in high solubility in polar aprotic solvents and low solubility in nonpolar alkanes. For mission-critical applications requiring precise quantitative data, the robust, validated isothermal equilibrium protocol detailed herein provides the necessary tool for in-house determination. This guide empowers chemists to move beyond trial-and-error, enabling rational solvent selection to enhance reaction efficiency, simplify purifications, and ensure the successful application of this vital chiral auxiliary.

References

- On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. (2025).

-

University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

-

MSpace Repository. DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. [Link]

-

PubChem. (R)-4-Benzyl-2-oxazolidinone. National Institutes of Health. [Link]

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-4-ベンジル-2-オキサゾリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-(+)-4-Isopropyl-2-oxazolidinone(95530-58-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Tips & Tricks [chem.rochester.edu]

Mastering Stereocontrol: A Technical Guide to the Role of (R)-4-Isobutyloxazolidin-2-one in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Nature itself is overwhelmingly chiral, with biomolecules like enzymes and receptors often interacting with only one of a pair of enantiomers. This reality has driven the development of robust strategies for asymmetric synthesis, among which the use of chiral auxiliaries remains a powerful and reliable method.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one diastereomer selectively over the other.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[2][3] These auxiliaries, particularly N-acylated derivatives, provide a robust platform for controlling the stereochemical outcome of enolate reactions, including alkylations and aldol additions.[1] This guide focuses on a key member of this class, (R)-4-Isobutyloxazolidin-2-one . The isobutyl group at the C4 position provides the steric hindrance necessary to effectively shield one face of the derived enolate, thereby directing the approach of electrophiles with high fidelity. We will explore the causality behind the exceptional stereocontrol exerted by this auxiliary, detail field-proven protocols for its application, and provide a framework for its strategic implementation in synthesis.

The Core Workflow: A Four-Step Strategy for Asymmetric C-C Bond Formation

The application of (R)-4-Isobutyloxazolidin-2-one follows a logical and reliable four-stage workflow. This process ensures the temporary installation of the chiral director, the highly diastereoselective bond formation, and the efficient release of the chiral product, along with the recovery of the valuable auxiliary.

Sources

The Architect of Asymmetry: A Technical Guide to Chiral Auxiliary-Mediated Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Among the robust strategies for achieving this control, the use of chiral auxiliaries stands as a time-tested and reliable method.[3][4] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to guide a chemical transformation with high diastereoselectivity.[3][5][6] Once the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[2][3][5] This guide offers a deep dive into the core principles, mechanisms, and practical applications of chiral auxiliary-mediated reactions, designed to provide both foundational knowledge and actionable insights for professionals in the field.

The Logic of Temporary Chirality: Core Principles

The fundamental principle behind a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By covalently attaching an enantiomerically pure auxiliary to a prochiral substrate, two diastereomers are formed. These diastereomers, having different physical and chemical properties, can then be separated. More elegantly, the auxiliary can be designed to sterically or electronically bias the approach of a reagent, leading to the preferential formation of one diastereomer over the other.

The successful application of a chiral auxiliary hinges on three key stages:

-

Attachment: The auxiliary must be easily and efficiently attached to the substrate.

-

Diastereoselective Reaction: The auxiliary must exert a high degree of stereocontrol during the key bond-forming reaction.

-

Cleavage: The auxiliary must be removable under mild conditions without racemization of the newly formed stereocenter.[5]

The overall workflow can be visualized as follows:

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Pillars of Asymmetric Induction: Widely-Used Chiral Auxiliaries

The field of asymmetric synthesis has been shaped by the development of several highly effective chiral auxiliaries. Below, we explore the mechanisms and applications of some of the most influential examples.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans in the early 1980s, oxazolidinone auxiliaries have become a cornerstone of asymmetric synthesis, particularly for aldol and alkylation reactions.[3][7][] These auxiliaries are typically derived from readily available amino acids like valine and phenylalanine, making both enantiomeric forms accessible.[7]

Mechanism of Stereocontrol:

The high stereoselectivity of Evans' auxiliaries is attributed to the formation of a well-defined Z-enolate, which then reacts through a chair-like transition state. The bulky substituent at the 4-position of the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[9][10]

Caption: Simplified mechanism of an Evans' aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Auxiliary

-

Enolate Formation: To a solution of the N-acyloxazolidinone in CH₂Cl₂ at -78 °C, add dibutylboron triflate (Bu₂BOTf) followed by diisopropylethylamine (DIPEA). Stir for 30 minutes.

-

Aldol Addition: Add the aldehyde to the reaction mixture at -78 °C and stir for 2-3 hours.

-

Workup: Quench the reaction with a phosphate buffer (pH 7) and warm to room temperature. Extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over MgSO₄, concentrate, and purify the product by flash chromatography.

Cleavage of Evans' Auxiliaries:

A common method for cleaving the auxiliary is through hydrolysis with lithium hydroperoxide (LiOOH), which selectively attacks the exocyclic carbonyl group to afford the carboxylic acid and the recovered auxiliary.[11][12][13] Other methods include reduction to the alcohol with LiBH₄ or conversion to a Weinreb amide.

| Cleavage Reagent | Product Functional Group |

| LiOOH | Carboxylic Acid |

| LiBH₄ | Alcohol |

| Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide |

Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine and the more recent pseudoephenamine serve as highly effective chiral auxiliaries for the asymmetric alkylation of amides.[3][14][15] A significant advantage of this methodology is the high crystallinity of the amide intermediates, which often allows for easy purification by recrystallization.[14][15]

Mechanism of Stereocontrol: